molecular formula C14H12ClNO2 B3820368 benzyl (3-chlorophenyl)carbamate

benzyl (3-chlorophenyl)carbamate

Cat. No. B3820368
M. Wt: 261.70 g/mol
InChI Key: ISFLMQNDERZGNG-UHFFFAOYSA-N
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Description

Benzyl (3-chlorophenyl)carbamate is a derivative of benzyl carbamate, an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

The synthesis of benzyl carbamates typically involves the reaction of benzyl chloroformate with ammonia . A synthetic protocol for the synthesis of carbamates has been reported, which employs zinc chloride as a catalyst from carbamoyl chlorides and aromatic/aliphatic alcohols . Another method involves a three-component coupling of amines, carbon dioxide, and halides, enabling an efficient synthesis of carbamates .


Molecular Structure Analysis

The molecular formula of benzyl carbamate is C8H9NO2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .


Chemical Reactions Analysis

Benzyl carbamates are susceptible to various reactions. They can undergo free radical bromination, nucleophilic substitution, and oxidation . They can also be involved in transcarbamation, a process interchange of the alkoxy moiety in the carbamate moiety .


Physical And Chemical Properties Analysis

Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . Other physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not specified in the sources .

Mechanism of Action

While the specific mechanism of action for benzyl (3-chlorophenyl)carbamate is not detailed in the sources, carbamates in general are known to be used as protecting groups for amines, essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions .

Safety and Hazards

The safety data sheet for benzyl carbamate indicates that it may cause eye and skin irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only in a well-ventilated area .

Future Directions

Benzyl carbamates have been studied for their potential in the synthesis of peptides . They have also been investigated in the context of cholinesterase inhibition . Future research may continue to explore these and other potential applications of benzyl (3-chlorophenyl)carbamate.

properties

IUPAC Name

benzyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFLMQNDERZGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(3-chlorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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